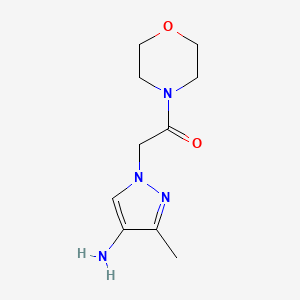![molecular formula C10H12ClF3Si B13883662 Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane is an organosilicon compound that features a trifluoromethyl group attached to a phenyl ring, which is further bonded to a silicon atom through a chloromethyl and dimethyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane typically involves the reaction of chloromethyl-dimethylsilane with a trifluoromethyl-substituted phenyl compound. One common method is the use of a Grignard reagent, where the trifluoromethyl-phenyl magnesium bromide reacts with chloromethyl-dimethylsilane under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or reduction to form silanes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
Substitution: Formation of substituted silanes.
Oxidation: Formation of silanols.
Reduction: Formation of simpler silanes.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug development due to its unique structural properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Chloromethyl-dimethylphenylsilane: Similar structure but lacks the trifluoromethyl group.
Dimethyl-[4-(trifluoromethyl)phenyl]silane: Similar structure but lacks the chloromethyl group.
Uniqueness
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane is unique due to the presence of both the trifluoromethyl group and the chloromethyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12ClF3Si |
|---|---|
Peso molecular |
252.73 g/mol |
Nombre IUPAC |
chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,7-11)9-5-3-8(4-6-9)10(12,13)14/h3-6H,7H2,1-2H3 |
Clave InChI |
ALRFQIXEZWANDZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCl)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)


![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)


![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)



![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
